4-sec-Butylphenyl isocyanate
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Overview
Description
4-sec-Butylphenyl isocyanate is an organic compound with the molecular formula C11H13NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a sec-butyl group at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
4-sec-Butylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-sec-butylphenol with phosgene in the presence of a base. The reaction proceeds as follows:
4-sec-Butylphenol+Phosgene→4-sec-Butylphenyl isocyanate+Hydrochloric acid
Another method involves the Curtius rearrangement of 4-sec-butylbenzoyl azide, which is prepared from 4-sec-butylbenzoic acid. The reaction conditions typically involve heating the azide in the presence of a solvent like toluene.
Chemical Reactions Analysis
4-sec-Butylphenyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with alcohols to form carbamates (urethanes) and with amines to form ureas.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Polymerization: It can polymerize to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include alcohols, amines, and catalysts like tertiary amines or metal salts. The major products formed are carbamates, ureas, and polyurethanes.
Scientific Research Applications
4-sec-Butylphenyl isocyanate is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of carbamates and ureas.
Biology: It is used in the modification of biomolecules, such as proteins, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 4-sec-Butylphenyl isocyanate involves the reactivity of the isocyanate group (N=C=O). This group can react with nucleophiles such as alcohols and amines to form stable products like carbamates and ureas. The reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which makes it susceptible to nucleophilic attack.
Comparison with Similar Compounds
4-sec-Butylphenyl isocyanate can be compared with other similar compounds such as phenyl isocyanate, toluene diisocyanate, and methylene diphenyl diisocyanate. These compounds share the isocyanate functional group but differ in their substituents and reactivity.
Phenyl isocyanate: Lacks the sec-butyl group, making it less bulky and potentially more reactive.
Toluene diisocyanate: Contains two isocyanate groups, making it more reactive and suitable for polymerization.
Methylene diphenyl diisocyanate: Contains two phenyl rings and two isocyanate groups, making it highly reactive and widely used in polyurethane production.
This compound is unique due to the presence of the sec-butyl group, which can influence its reactivity and steric properties.
Properties
IUPAC Name |
1-butan-2-yl-4-isocyanatobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMJMZXHYWSCET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400184 |
Source
|
Record name | 4-sec-Butylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-26-7 |
Source
|
Record name | 4-sec-Butylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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